![molecular formula C27H18Cl3NSSn B14290314 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine CAS No. 112931-14-3](/img/structure/B14290314.png)
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine is a chemical compound that features a pyridine ring substituted with a thiophene ring, which is further substituted with a tris(4-chlorophenyl)stannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine typically involves a multi-step process. One common method is the Stille coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction. The general steps include:
Preparation of the Stannylated Thiophene: This involves the reaction of thiophene with tris(4-chlorophenyl)stannane in the presence of a suitable catalyst.
Coupling with Pyridine: The stannylated thiophene is then coupled with a pyridine derivative using a palladium catalyst under specific conditions, such as elevated temperatures and inert atmosphere.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the stannyl group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used in studies involving biological systems, such as investigating its interactions with biomolecules.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine involves its interaction with specific molecular targets. The stannyl group can participate in transmetalation reactions, which are crucial in cross-coupling processes. The pyridine and thiophene rings can interact with various biological targets, potentially affecting pathways related to their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}benzene
- 2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}furan
Uniqueness
2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine is unique due to the presence of both a pyridine and thiophene ring, which can confer distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
112931-14-3 |
|---|---|
Molekularformel |
C27H18Cl3NSSn |
Molekulargewicht |
613.6 g/mol |
IUPAC-Name |
tris(4-chlorophenyl)-(3-pyridin-2-ylthiophen-2-yl)stannane |
InChI |
InChI=1S/C9H6NS.3C6H4Cl.Sn/c1-2-5-10-9(3-1)8-4-6-11-7-8;3*7-6-4-2-1-3-5-6;/h1-6H;3*2-5H; |
InChI-Schlüssel |
CTTLLIAGPDGNEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=C(SC=C2)[Sn](C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
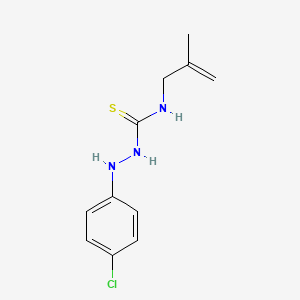
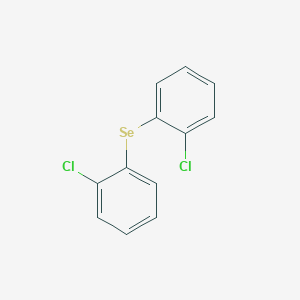
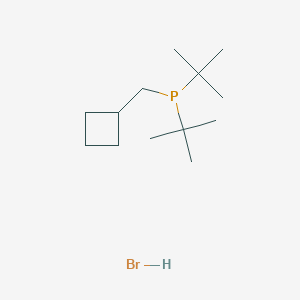
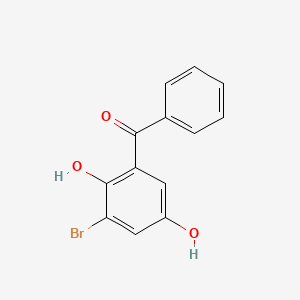
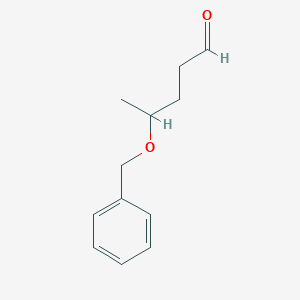
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
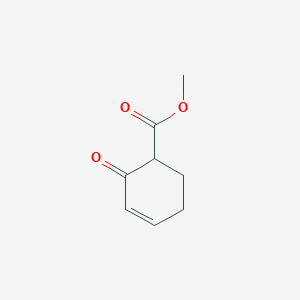
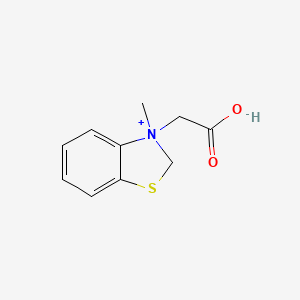
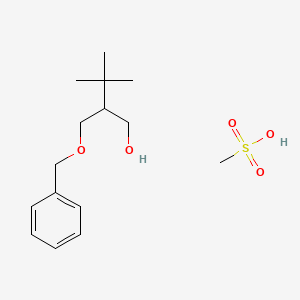

![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
![Magnesium bis[(naphthalen-1-yl)methanide]](/img/structure/B14290334.png)
